5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is a brominated derivative of tetrahydroisoquinoline . It is a structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is characterized by a bromine atom attached to the 5th carbon of the tetrahydroisoquinoline ring .Chemical Reactions Analysis
Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been reported . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
Isolation from Red Algae and Semi-Synthesis : A study found new bromophenols and brominated tetrahydroisoquinolines, including variants of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol, isolated from the red alga Rhodomela confervoides. These compounds were obtained from an ethanolic extract and characterized using spectroscopic and chemical methods, including HRMS and 2D NMR data. This research suggests potential bioactive properties of these compounds derived from marine sources (Ma et al., 2007).
Synthesis of Pyrrolo[2,1-a]isoquinolines : Another study demonstrated the reaction of a derivative of 5-Bromo-1,2,3,4-tetrahydroisoquinoline with activated alkynes to create stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides. This process enabled the production of substituted dihydropyrrolo[2,1-a]isoquinolines, indicating its utility in synthesizing complex organic compounds (Voskressensky et al., 2010).
Reductive Amination Synthesis : Research on the synthesis of bromo-tetrahydroisoquinolines through lithiation, formylation, and reductive amination of certain tert-butylamines was reported. This method highlights a convenient approach to synthesize derivatives of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol (Zlatoidský & Gabos, 2009).
Future Directions
The future directions in the research of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol and its derivatives could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . Additionally, new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise .
properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-2,11-12H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDNRXLBPRJXON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.